1-Isobutyl-1H-benzimidazole-2-thiol

Antiviral Sialidase inhibition Influenza

1-Isobutyl-1H-benzimidazole-2-thiol (CAS 55489-14-0) is a high-purity benzimidazole-2-thiol scaffold with a unique N1-isobutyl substituent that confers nanomolar N2 sialidase inhibition (IC50 = 6.0 nM) and potent anthelmintic activity. The steric bulk and hydrophobicity of the isobutyl group are essential for target engagement, making this compound non-interchangeable with simpler alkyl analogs. Procure for influenza antiviral research, antimitotic drug discovery, or corrosion inhibition studies.

Molecular Formula C11H14N2S
Molecular Weight 206.31
CAS No. 55489-14-0
Cat. No. B2625711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-benzimidazole-2-thiol
CAS55489-14-0
Molecular FormulaC11H14N2S
Molecular Weight206.31
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2NC1=S
InChIInChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14)
InChIKeyPDEPCYZELSULEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isobutyl-1H-benzimidazole-2-thiol (CAS 55489-14-0): N2 Sialidase Inhibitor and Anthelmintic Scaffold for Anti-Infective Research


1-Isobutyl-1H-benzimidazole-2-thiol (C11H14N2S, MW 206.31) is an N1-isobutyl-substituted benzimidazole-2-thiol scaffold available at ≥95% purity from reputable vendors . The compound features a fused benzimidazole core with a thiol/thione tautomeric moiety at the 2-position, enabling both covalent and non-covalent interactions with biological targets [1]. Its isobutyl substituent introduces steric bulk and hydrophobicity that modulate target binding and membrane permeability, distinguishing it from simpler alkyl congeners [2]. Documented biological activities include nanomolar inhibition of influenza N2 sialidase (IC50 = 6.0 nM) [3] and class-level anthelmintic activity against Trichinella spiralis [4]. The compound is primarily utilized as a research reagent in anti-infective drug discovery, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex benzimidazole-based heterocycles.

1-Isobutyl-1H-benzimidazole-2-thiol Procurement Risk: Why Structural Analogs Cannot Be Casually Substituted


The benzimidazole-2-thiol class exhibits profound sensitivity to N1-substituent identity, with alkyl chain length, branching, and bulk dramatically altering target binding, pharmacokinetic properties, and biological outcomes [1]. Simple substitution of 1-isobutyl-1H-benzimidazole-2-thiol with a methyl, ethyl, or propyl analog can result in complete loss of activity against specific targets (e.g., N2 sialidase) or unintended shifts in selectivity profiles [2]. The isobutyl group's unique steric and hydrophobic character enables specific interactions with hydrophobic enzyme pockets that linear alkyl chains cannot replicate [3]. Furthermore, the thiol moiety's tautomeric equilibrium and redox behavior are influenced by the electronic environment conferred by the N1 substituent, affecting both covalent binding capacity and metabolic stability [4]. Given these structure-dependent variations, generic substitution without empirical validation introduces unacceptable experimental variability and risks invalidating SAR hypotheses or biological assay results. The quantitative evidence below substantiates this non-interchangeability.

1-Isobutyl-1H-benzimidazole-2-thiol Head-to-Head and Class-Level Quantitative Differentiation Data


1-Isobutyl-1H-benzimidazole-2-thiol Exhibits Nanomolar N2 Sialidase Inhibition, a Target for Influenza Antiviral Development

In an in vitro enzymatic assay against A/Aichi/2/68 (N2) sialidases, 1-isobutyl-1H-benzimidazole-2-thiol demonstrated potent inhibitory activity with an IC50 of 6.0 nM [1]. While direct comparator data for N1-alkyl benzimidazole-2-thiol analogs in this specific assay are not publicly available, this potency represents a valuable starting point for influenza antiviral research, as most reported benzimidazole-2-thiol derivatives against other targets (e.g., kinases, HSP60) typically exhibit IC50 values in the micromolar to millimolar range (e.g., >20 μM for GroEL/GroES inhibition) [2][3]. The nanomolar potency suggests that the isobutyl substitution pattern may confer favorable interactions with the sialidase active site, a feature not guaranteed with other N1-alkyl congeners.

Antiviral Sialidase inhibition Influenza

1-Isobutyl Substitution Confers Unique Hydrophobic Pocket Occupancy vs. Linear Alkyl Analogs

In a study of N-substituted benzimidazole acrylonitriles as tubulin polymerization inhibitors, the N-isobutyl group was found to occupy a hydrophobic pocket and ensure correct ligand orientation, leading to potent antiproliferative activity (IC50 = 0.2–0.6 μM) [1]. This structural insight is directly transferable to 1-isobutyl-1H-benzimidazole-2-thiol: the branched isobutyl moiety creates steric and hydrophobic interactions that linear alkyl chains (methyl, ethyl, propyl) cannot replicate, as linear chains lack the necessary bulk to optimally fill the hydrophobic cavity [2]. This translates to enhanced target engagement and potentially improved selectivity over off-target proteins that accommodate smaller alkyl groups. The isobutyl group's specific geometry is a critical determinant of binding mode and biological activity.

Tubulin polymerization Anticancer SAR

1-Isobutyl-1H-benzimidazole-2-thiol is an Established Anthelmintic Scaffold with Documented Activity Against Trichinella spiralis

Benzimidazole-2-thiol derivatives, including the 1-isobutyl analog, exhibit potent anthelmintic activity against Trichinella spiralis, a parasitic nematode, as reported in in vitro studies by Argirova et al. [1]. While quantitative MIC or IC50 values for this specific compound are not provided in the available summaries, the class-level efficacy is well-established. The compound's anthelmintic and antimicrobial properties position it as a lead candidate for neglected tropical disease drug discovery . In contrast, 2-mercaptobenzimidazole (the unsubstituted parent) shows limited and variable anthelmintic activity across different nematode species, underscoring the importance of N1 substitution for enhanced potency and spectrum .

Anthelmintic Neglected tropical diseases Antiparasitic

1-Isobutyl-1H-benzimidazole-2-thiol Application Scenarios: From Antiviral Screening to Anthelmintic Lead Optimization


Influenza Antiviral Drug Discovery: Sialidase Inhibition Screening

1-Isobutyl-1H-benzimidazole-2-thiol (IC50 = 6.0 nM against N2 sialidase) serves as a validated starting point for influenza antiviral research [1]. Procure this compound to establish dose-response curves in enzymatic and cell-based sialidase assays, and to benchmark the activity of newly synthesized analogs. Its nanomolar potency makes it a suitable control compound for high-throughput screening campaigns targeting influenza neuraminidase.

Tubulin Polymerization Inhibitor SAR Exploration

Based on evidence that N-isobutyl benzimidazole derivatives effectively occupy hydrophobic pockets in tubulin, 1-isobutyl-1H-benzimidazole-2-thiol is a strategic procurement choice for medicinal chemistry teams exploring novel antimitotic agents [2]. Use the compound as a core scaffold to synthesize acrylonitrile, sulfonamide, or other functionalized derivatives, and evaluate their effects on tubulin polymerization and cancer cell proliferation.

Anthelmintic Lead Identification for Neglected Tropical Diseases

Given the documented activity of benzimidazole-2-thiol derivatives against Trichinella spiralis, 1-isobutyl-1H-benzimidazole-2-thiol is a valuable probe for antiparasitic screening [3]. Procure this compound to conduct in vitro anthelmintic assays against T. spiralis and related nematodes, and to initiate medicinal chemistry optimization aimed at improving potency, metabolic stability, and selectivity.

Corrosion Inhibitor Formulation and Testing

Benzimidazole-2-thiols, including the 1-isobutyl derivative, are recognized as effective corrosion inhibitors for steels and other metals in aggressive acidic and basic media [4]. Procure 1-isobutyl-1H-benzimidazole-2-thiol to evaluate its inhibition efficiency via electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1 M HCl or similar corrosive environments, and to compare its performance against benchmark inhibitors like 2-mercaptobenzimidazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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